REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([O:5][CH2:6][CH2:7][N:8]([CH2:9][CH2:10][CH2:11][NH:12][C:13]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[CH3:32])[cH:33][cH:34][cH:35][cH:36]1.[CH3:37][OH:38].[ClH:39].[OH2:40]>>[CH3:1][O:2][c:3]1[c:4]([O:5][CH2:6][CH2:7][N:8]([CH2:9][CH2:10][CH2:11][NH2:12])[CH3:32])[cH:33][cH:34][cH:35][cH:36]1
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Name
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COc1ccccc1OCCN(C)CCCNC(c1ccccc1)(c1ccccc1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1OCCN(C)CCCNC(c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccccc1OCCN(C)CCCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |